molecular formula C11H14N2O2S B246381 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B246381
M. Wt: 238.31 g/mol
InChI Key: ZYDMQXKCDBWAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.

Scientific Research Applications

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies due to its potential anti-cancer properties. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. By inhibiting BMI-1, 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the growth and metastasis of tumors in animal models.

Mechanism of Action

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide inhibits the activity of BMI-1 by binding to a specific region of the protein known as the PRC1-BMI-1 interaction domain. This binding disrupts the interaction between BMI-1 and PRC1, leading to the degradation of BMI-1 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BMI-1 activity, the compound has been shown to reduce the expression of stem cell markers in cancer cells and to induce differentiation of cancer stem cells. 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to reduce the expression of genes involved in cell proliferation and to increase the expression of genes involved in cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and to administer to cells or animals. However, one limitation of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it has relatively low potency, which means that high concentrations of the compound may be required to achieve significant inhibition of BMI-1 activity.

Future Directions

There are many potential future directions for research on 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more potent inhibitors of BMI-1 activity. Another area of interest is the investigation of the potential use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is interest in exploring the use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of other diseases that involve overexpression of BMI-1, such as neurodegenerative diseases.

Synthesis Methods

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with isobutyl chloroformate and then with 2-aminopropanamide. The resulting compound is then purified through column chromatography to yield 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-2-8(14)13-11-9(10(12)15)6-4-3-5-7(6)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14)

InChI Key

ZYDMQXKCDBWAEH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

Origin of Product

United States

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